REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH:11](O)[CH3:12])[CH:8]=[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2].Cl>CCCCCC>[C:1]([C:5]1[CH:10]=[C:9]([CH:11]=[CH2:12])[CH:8]=[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)O)C(C)(C)C)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The hexane layer was separated
|
Type
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CUSTOM
|
Details
|
the hexane removed by distillation under aspirator vacuum
|
Type
|
DISSOLUTION
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Details
|
The residual 2,6-di tert.butyl-4-(α-chloroethyl)phenol was dissolved in 100 milliliters of pyridine
|
Type
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TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
Pyridine was removed by distillation under aspirator vacuum
|
Type
|
WASH
|
Details
|
the residue, after washing with water
|
Type
|
CUSTOM
|
Details
|
was crystallized from acetone at -78° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C=C)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |